3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
CAS No.: 1040716-37-7
Cat. No.: VC7723099
Molecular Formula: C22H22N2O3
Molecular Weight: 362.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040716-37-7 |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.429 |
| IUPAC Name | 11-[(7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
| Standard InChI | InChI=1S/C22H22N2O3/c1-14-5-6-18-16(9-22(26)27-20(18)7-14)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3 |
| Standard InChI Key | SAYQOQIMQXWQGS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Introduction
Synthesis
The synthesis of this compound likely involves:
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Coumarin Derivative Preparation:
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Coumarins are typically synthesized via the Pechmann condensation, which involves phenols and β-ketoesters under acidic conditions.
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The specific methylation at position 7 and subsequent functionalization at position 4 would require regioselective reactions.
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Formation of the Diazocine Ring:
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Diazocines are commonly prepared through cyclization reactions involving diamines and dicarbonyl compounds.
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In this case, the integration of the coumarin moiety into the diazocine framework might involve a Michael addition or Schiff base formation followed by cyclization.
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Final Coupling:
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The connection between the coumarin and diazocine rings could involve alkylation or reductive amination reactions.
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The exact synthetic route would need experimental validation using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Potential Applications
Compounds with similar structural motifs have been studied for various applications:
3.1. Biological Activity
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Coumarin Derivatives:
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Known for their anticoagulant, antimicrobial, anticancer, and antioxidant properties.
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The presence of a methylated coumarin suggests potential activity in enzyme inhibition or receptor binding.
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Diazocine Derivatives:
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Often explored for their neuroactive properties or as scaffolds in drug design due to their rigidity and conformational flexibility.
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3.2. Pharmaceutical Potential
The combination of these two systems in a single molecule could yield synergistic effects:
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Possible anticancer activity via DNA intercalation or enzyme inhibition.
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Antimicrobial properties through membrane disruption or enzyme targeting.
3.3. Material Science
The rigid fused-ring system may also find applications in organic electronics or as ligands in coordination chemistry.
Analytical Characterization
To confirm the identity and study the properties of this compound:
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Spectroscopic Techniques:
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NMR (Nuclear Magnetic Resonance): To determine proton and carbon environments.
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IR (Infrared Spectroscopy): To identify functional groups (e.g., carbonyl stretches).
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UV-Vis Spectroscopy: Coumarins typically exhibit strong absorption due to conjugation.
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Mass Spectrometry:
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To confirm molecular weight and fragmentation patterns.
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X-ray Crystallography:
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To elucidate detailed three-dimensional structure.
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Computational Chemistry:
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Density Functional Theory (DFT) calculations could predict electronic properties and reactivity.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | (estimated) |
| Molecular Weight | ~310–320 g/mol |
| Key Functional Groups | Ketone, Methylene Bridge, Diazocine Ring |
| Potential Biological Activity | Anticancer, Antimicrobial |
| Synthetic Challenges | Regioselectivity, Coupling Reactions |
Research Outlook
While no specific studies directly focused on this compound were identified in the provided sources, its structural components suggest it is worth investigating for pharmaceutical or material science applications. Future research could explore:
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Optimized synthetic routes with high yields.
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Biological assays to evaluate pharmacological activity.
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Computational modeling for property prediction.
This compound represents an exciting intersection of coumarin chemistry and diazocine frameworks with significant potential for innovation in multiple fields.
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